5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(3-13)6(2)12-8(11-5)9-4-10-12/h3-4,6H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVMSTVSNTPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-thioacetohydrazide with carbon disulfide in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux . This method yields the desired compound with high purity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Formylation Reactions
The compound’s carbaldehyde group at position 6 enables participation in nucleophilic addition reactions. For example, Vilsmeier-Haack formylation of analogous pyrazolo[1,5-a]pyrimidines yields aldehydes, with yields dependent on substituent electronic effects .
| Substituent | Yield | Key Observation |
|---|---|---|
| Thiophene | High | Enhanced nucleophilicity |
| π-deficient aryl | Moderate | Reduced reactivity |
Condensation Reactions
The triazolo-pyrimidine scaffold can undergo condensation with heterocyclic amines or cyanoacetamide derivatives, as seen in related compounds . This reactivity is attributed to the electron-deficient nature of the fused ring system.
Oxidative Transformations
The compound may undergo oxidative cleavage of diols to form aldehydes, as demonstrated in similar systems using osmium tetroxide and sodium periodate .
Characterization Techniques
Structural confirmation relies on:
| Technique | Application |
|---|---|
| NMR | Connectivity and proton environments |
| MS | Molecular weight verification |
| IR | Functional group identification |
Mechanisms of Action
The compound’s biological activity likely involves interactions with enzymatic targets. Related triazolo-pyrimidines exhibit enzyme inhibition (e.g., phosphodiesterases) and receptor modulation, governed by substituent positioning and electronic effects.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have been synthesized and tested against various bacterial strains. The presence of the triazole ring enhances the biological activity due to its ability to interact with biological targets effectively.
| Compound | Activity | Reference |
|---|---|---|
| 5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | Potential antimicrobial agent | |
| Related triazolo-pyrimidines | Antibacterial and antifungal |
Anticancer Properties
The triazolo-pyrimidine framework has been investigated for its anticancer potential. In silico docking studies suggest that compounds with this structure can effectively bind to cancer-related targets. The compound's ability to inhibit tumor growth has been demonstrated in various preclinical models.
Material Science Applications
In addition to its biological applications, 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and as a precursor for synthesizing novel materials.
Synthesis of Functional Materials
The compound can serve as a building block for synthesizing advanced materials with tailored properties. Research indicates that functionalization of the aldehyde group can lead to new polymers or nanomaterials with specific electronic or optical characteristics.
Case Studies
-
Biological Activity Assessment :
A study assessed the biological activity of various triazolo-pyrimidine derivatives including 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria . -
Synthesis of New Derivatives :
Researchers synthesized new derivatives of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde through various chemical reactions and characterized them using NMR and mass spectrometry. These derivatives displayed enhanced biological activities compared to the parent compound .
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Physicochemical Properties
- Carboxamides and esters generally exhibit better stability and bioavailability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4h, nitrile in 7-oxo analog) modulate the triazolopyrimidine core’s electron density, influencing reactivity in substitution reactions .
Biological Activity
5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be represented as follows:
- Molecular Formula : CHNO
- SMILES : CC1C(=C(NC2=NC=NN12)C)C=O
- InChI Key : DBYVMSTVSNTPQW-UHFFFAOYSA-N
Anticancer Properties
Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown to inhibit cell growth in several studies:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC Values :
- MGC-803 : 9.47 μM
- HCT-116 : 9.58 μM
- MCF-7 : 13.1 μM
These values suggest that the compound is more potent than the standard chemotherapy drug 5-Fluorouracil (5-Fu) in certain contexts .
The biological activity of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is attributed to its interaction with key cellular pathways:
- Tubulin Interaction : Similar to paclitaxel, this compound promotes tubulin polymerization and stabilizes microtubules. This action disrupts normal cell division processes .
- ERK Signaling Pathway : The compound has been shown to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and associated proteins (c-Raf, MEK1/2, AKT), leading to apoptosis and cell cycle arrest in the G2/M phase .
Case Studies
Several studies have highlighted the effectiveness of derivatives of triazolo[1,5-a]pyrimidines in cancer treatment:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Tubulin stabilization |
| H12 | MCF-7 | 13.1 | Induction of apoptosis |
These findings indicate that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity.
Comparative Analysis
Comparative studies with other heterocyclic compounds reveal that triazolo[1,5-a]pyrimidines have unique bioactivities:
- Pyrazolo[1,5-a]pyrimidines : These compounds also exhibit anticancer properties but may act through different mechanisms such as selective protein inhibition.
Q & A
Basic: How can researchers optimize the synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde to improve yield and purity?
Answer:
Optimization involves selecting catalysts, solvents, and reaction conditions. For example:
- Catalyst choice : Trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) improves cyclization efficiency but requires careful handling due to toxicity . Piperidine alternatives may be necessary in regions with restricted access .
- Solvent systems : Ethanol/water mixtures reduce side reactions compared to pure organic solvents, enhancing yield .
- Purification : Recrystallization from ethanol/dimethylformamide (EtOH/DMF) removes impurities effectively .
- Temperature control : Reactions at 120°C for 10 hours ensure completion while avoiding decomposition .
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., 400 MHz Bruker Avance) confirm substituent positions and ring fusion. For example, methyl groups at C5 and C7 show distinct δ 2.38–2.60 ppm in H NMR .
- Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 436.2 for carboxamide derivatives) and fragmentation patterns .
- Infrared (IR) spectroscopy : C=O stretches (1650–1750 cm) and C=N vibrations (1500–1600 cm) validate functional groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .
Advanced: How can multi-component reactions (MCRs) be designed to synthesize novel derivatives?
Answer:
MCRs enable efficient diversification:
- Biginelli-like reactions : Combine aldehydes, 3-amino-1,2,4-triazole, and acetoacetamides in DMF with triethylamine as a base. Optimize conditions (e.g., 120°C, 10 hours) for cyclocondensation .
- Catalyst screening : Test iodine, acetic acid, or TMDP to improve regioselectivity .
- Substrate scope : Use substituted benzaldehydes (e.g., 4-chlorophenyl) to introduce electron-withdrawing/donating groups .
- Workflow : Monitor reactions via TLC and purify using column chromatography or recrystallization .
Advanced: How should researchers resolve contradictions in synthesis yields across different protocols?
Answer:
Contradictions often arise from catalyst availability, solvent polarity, or reaction time:
- Case study : TMDP in ethanol/water (yield: 75–85%) vs. DMF/methanol (yield: 60–70%) may reflect differences in cyclization efficiency. Prioritize solvent systems with higher dielectric constants for polar intermediates .
- Catalyst alternatives : Replace TMDP with non-toxic bases (e.g., triethylamine) if regulatory constraints exist, but expect longer reaction times .
- Statistical optimization : Use Design of Experiments (DoE) to model variables like temperature, catalyst loading, and solvent ratios .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use EtOH/DMF (1:1) to remove unreacted starting materials .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates regioisomers .
- Solvent polarity : High-polarity solvents (e.g., methanol) precipitate impurities while retaining the target compound .
Advanced: How can structure-activity relationship (SAR) studies be structured for derivatives?
Answer:
- Derivative design : Introduce substituents at C2 (e.g., methylthio, arylazo) and C6 (e.g., carboxamide, cyano) to modulate bioactivity .
- Biological assays : Test antimicrobial or enzyme inhibition activity (e.g., CB2 cannabinoid receptor binding) using standardized protocols .
- Data correlation : Map substituent electronic effects (Hammett σ values) to activity trends. For example, electron-withdrawing groups at C7 enhance receptor affinity .
Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Reaction homogeneity : Ensure efficient mixing in larger vessels to prevent hotspots during exothermic steps .
- Catalyst recovery : Implement filtration or distillation to recycle TMDP, reducing costs .
- Safety protocols : Address TMDP toxicity with closed-system reactors and PPE .
- Yield monitoring : Use in-line FTIR or HPLC to track reaction progress in real time .
Basic: How can researchers validate the reproducibility of published synthetic routes?
Answer:
- Parameter replication : Strictly adhere to reported temperatures, solvent grades, and catalyst loadings .
- Side-by-side trials : Compare yields using TMDP vs. alternative catalysts under identical conditions .
- Purity checks : Cross-validate NMR and MS data with literature values to confirm structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
